molecular formula C35H34ClN5O3S2 B3421375 Unii-E3T5xxy9HX CAS No. 2143010-83-5

Unii-E3T5xxy9HX

Cat. No.: B3421375
CAS No.: 2143010-83-5
M. Wt: 672.3 g/mol
InChI Key: KBQCEQAXHPIRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD-5991 is under investigation in clinical trial NCT03218683 (Study of AZD5991 in Relapsed or Refractory Haematologic Malignancies.).
Mcl-1 Inhibitor AZD5991 is an inhibitor of induced myeloid leukemia cell differentiation protein (myeloid cell leukemia-1;  Mcl-1;  Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, AZD5991 binds to Mcl-1, thereby preventing the binding of Mcl-1 to and inactivation of certain pro-apoptotic proteins, and promoting apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival.

Mechanism of Action

Target of Action

Unii-E3T5xxy9HX, also known as AZD-5991, primarily targets the protein MCL-1 (Myeloid Cell Leukemia-1). MCL-1 is an anti-apoptotic member of the BCL-2 family, which plays a crucial role in cell survival by inhibiting apoptosis (programmed cell death). Overexpression of MCL-1 is often associated with various cancers, making it a significant target for cancer therapy .

Mode of Action

AZD-5991 binds to MCL-1, inhibiting its function. By binding to MCL-1, AZD-5991 prevents MCL-1 from interacting with pro-apoptotic proteins such as BAK and BAX. This inhibition allows these pro-apoptotic proteins to initiate the mitochondrial pathway of apoptosis, leading to cell death. This mechanism is particularly effective in cancer cells that rely on MCL-1 for survival .

Biochemical Pathways

The primary biochemical pathway affected by AZD-5991 is the intrinsic (mitochondrial) apoptotic pathway. By inhibiting MCL-1, AZD-5991 promotes the activation of BAK and BAX, which leads to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c from the mitochondria into the cytosol, activating caspases that execute apoptosis. The downstream effects include the activation of caspase-9 and caspase-3, leading to the systematic dismantling of the cell .

Pharmacokinetics

The pharmacokinetic profile of AZD-5991 includes its absorption, distribution, metabolism, and excretion (ADME) properties. While specific data on AZD-5991’s pharmacokinetics are limited, it is generally understood that the compound is designed for optimal bioavailability and stability. The compound’s absorption and distribution are crucial for reaching therapeutic concentrations at the target site. Metabolism primarily occurs in the liver, and the compound is excreted through renal and biliary pathways .

Result of Action

The molecular and cellular effects of AZD-5991’s action include the induction of apoptosis in cancer cells. By inhibiting MCL-1, AZD-5991 effectively reduces the survival of cancer cells, leading to their death. This action can result in the reduction of tumor size and the inhibition of cancer progression. The compound’s efficacy in inducing apoptosis makes it a promising candidate for treating cancers with high MCL-1 expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of AZD-5991. For instance, the compound’s stability might be affected by the acidic microenvironment of tumors. Additionally, interactions with other drugs or biomolecules can modulate its effectiveness. Understanding these factors is crucial for optimizing the therapeutic use of AZD-5991 in different clinical settings .

Properties

IUPAC Name

17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQCEQAXHPIRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34ClN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601098260
Record name 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601098260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2143061-82-7, 2143010-83-5
Record name 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-5991
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-5991
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601098260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-E3T5xxy9HX
Reactant of Route 2
Unii-E3T5xxy9HX
Reactant of Route 3
Unii-E3T5xxy9HX
Reactant of Route 4
Reactant of Route 4
Unii-E3T5xxy9HX
Reactant of Route 5
Unii-E3T5xxy9HX
Reactant of Route 6
Unii-E3T5xxy9HX

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.